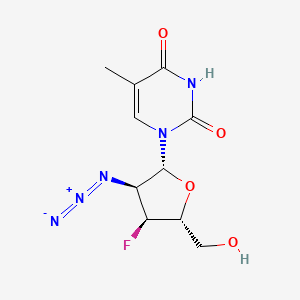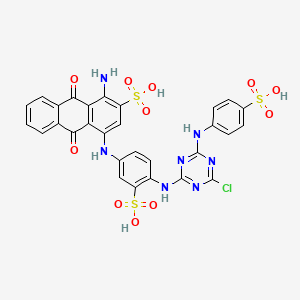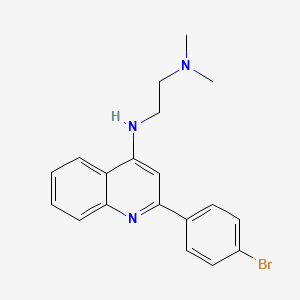
1,2-Ethanediamine, N'-(2-(4-bromophenyl)-4-quinolinyl)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N’-(2-(4-bromophenyl)-4-quinolinyl)-N,N-dimethyl- is a complex organic compound that features a quinoline ring substituted with a bromophenyl group and an ethylenediamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N’-(2-(4-bromophenyl)-4-quinolinyl)-N,N-dimethyl- typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then brominated to introduce the bromophenyl group. The final step involves the reaction of the brominated quinoline with 1,2-ethanediamine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N’-(2-(4-bromophenyl)-4-quinolinyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N’-(2-(4-bromophenyl)-4-quinolinyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N’-(2-(4-bromophenyl)-4-quinolinyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes. The bromophenyl group may enhance the compound’s binding affinity to certain proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediamine, N,N’-bis(4-bromophenyl): Similar structure but lacks the quinoline ring.
1,2-Ethanediamine, N-(4-bromophenyl): Contains a single bromophenyl group without the quinoline moiety.
Uniqueness
1,2-Ethanediamine, N’-(2-(4-bromophenyl)-4-quinolinyl)-N,N-dimethyl- is unique due to the presence of both the quinoline ring and the bromophenyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
133671-48-4 |
|---|---|
Fórmula molecular |
C19H20BrN3 |
Peso molecular |
370.3 g/mol |
Nombre IUPAC |
N-[2-(4-bromophenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C19H20BrN3/c1-23(2)12-11-21-19-13-18(14-7-9-15(20)10-8-14)22-17-6-4-3-5-16(17)19/h3-10,13H,11-12H2,1-2H3,(H,21,22) |
Clave InChI |
QDEMCBGBMLZPKX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


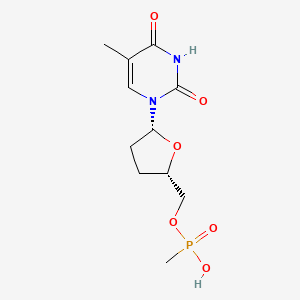
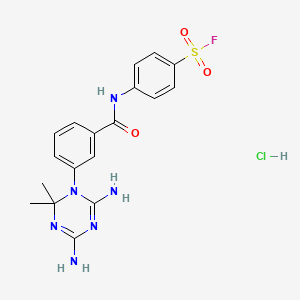
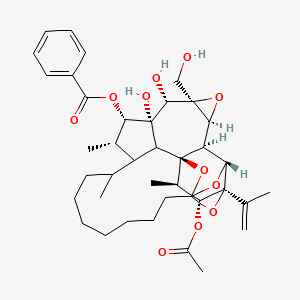
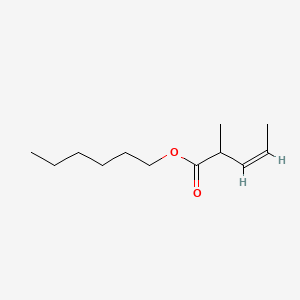

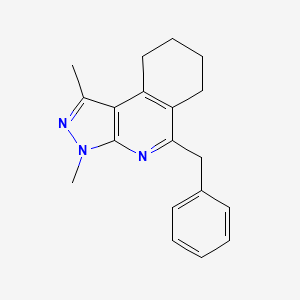


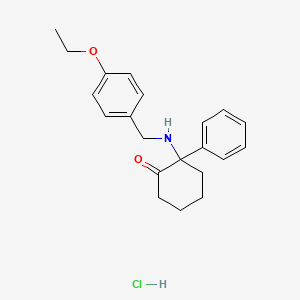

![3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12783285.png)
